Ethylhexyl triazone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octyl triazone involves several key steps:

Esterification Reaction: p-nitrobenzoic acid reacts with isooctyl alcohol to form an ester.

Hydrogenation Reaction: The ester undergoes hydrogenation in the presence of a catalyst to produce an intermediate product.

Coupling Reaction: The intermediate product is then coupled with a triazine derivative to form octyl triazone.

Industrial Production Methods: Industrial production of octyl triazone typically involves the use of p-nitrobenzoic acid as a raw material, which is readily available and cost-effective. The process includes esterification, hydrogenation, and coupling reactions, followed by purification and refining to achieve high chromatographic purity and yield .

Types of Reactions:

Oxidation: Octyl triazone can undergo oxidation reactions, although it is generally stable under normal conditions.

Reduction: The hydrogenation step in its synthesis is a key reduction reaction.

Substitution: The coupling reaction with a triazine derivative is an example of a substitution reaction.

Common Reagents and Conditions:

Catalysts: Common catalysts used include hydrogenation catalysts for the reduction step.

Solvents: Solvents such as ethanol and other polar solvents are used in various steps of the synthesis.

Major Products:

Scientific Research Applications

Octyl triazone has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of ultraviolet absorption and photostability.

Biology: Investigated for its potential protective effects against ultraviolet-induced damage in biological systems.

Medicine: Explored for its role in preventing skin disorders such as sunburn and photoaging.

Industry: Widely used in the formulation of sunscreens and other personal care products due to its high ultraviolet absorption efficiency and stability

Mechanism of Action

Octyl triazone exerts its effects by absorbing ultraviolet B radiation and dissipating the energy as heat, thereby preventing the radiation from penetrating the skin. This process involves the excitation of the compound’s electrons to higher energy states, followed by non-radiative relaxation back to the ground state. The molecular targets include the ultraviolet B radiation itself, and the pathways involved are primarily photophysical in nature .

Comparison with Similar Compounds

- Butyl methoxydibenzoylmethane

- Zinc oxide

- Bisethylhexyloxyphenol methoxyphenyl triazine

Comparison: Octyl triazone is unique in its high ultraviolet B absorption efficiency and stability. Unlike zinc oxide, which is a physical blocker, octyl triazone is a chemical absorber, providing a lightweight and non-greasy feel in formulations. Compared to butyl methoxydibenzoylmethane, octyl triazone offers superior stability and lower potential for skin irritation .

Biological Activity

Ethylhexyl triazone (EHT) is a high-molecular-weight UV filter commonly used in sunscreens due to its effective sun protection properties. This article explores the biological activity of EHT, focusing on its skin penetration, safety profile, environmental impact, and potential toxicological effects based on diverse research findings.

- Molecular Weight : 823.1 Da

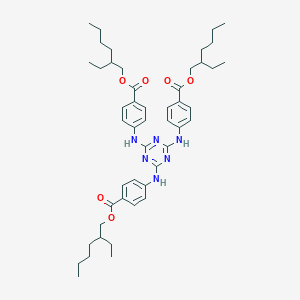

- Chemical Structure : EHT belongs to the triazine class of compounds, which are characterized by their ability to absorb UV radiation effectively.

Skin Penetration Studies

Recent studies have highlighted the importance of understanding how EHT penetrates human skin, as this influences both efficacy and safety.

In Vivo Studies

A significant study evaluated the in vivo skin penetration of EHT using the tape stripping technique on human volunteers. The results indicated:

- Non-encapsulated EHT : Approximately 21.9% of the applied dose penetrated the stratum corneum.

- Microencapsulated EHT : A marked reduction of 45.7% in skin penetration was observed when EHT was encapsulated in lipid microparticles (LMs), suggesting that encapsulation can enhance efficacy while reducing potential toxicological risks .

| Formulation Type | Penetration Percentage (%) |

|---|---|

| Non-encapsulated EHT | 21.9 ± 4.9 |

| Microencapsulated EHT | Significant reduction (45.7%) |

Safety and Toxicological Profile

EHT has been reported to have a favorable safety profile with no significant side effects noted in various studies. It is characterized as non-invasive and non-inflammatory, making it suitable for sensitive skin applications .

Ecotoxicological Impact

Research has also assessed the environmental impact of EHT, particularly its degradation products formed under chlorination conditions typical in swimming pools. The study identified twelve disinfection byproducts (DBPs), with several exhibiting acute toxicity to aquatic organisms:

- Lethal Concentration (LC50) for rotifers was found to be in the range of tens of mg/L.

- Sub-chronic effects were noted at concentrations in the μg/L range for certain DBPs, indicating potential ecological risks .

Case Studies and Research Findings

- Skin Health and Protection : In a formulation study, EHT demonstrated significant protection against UV-induced damage without causing irritation or adverse reactions on human skin .

- Environmental Persistence : A study on the chemical fate of EHT under chlorination revealed that while it has effective UV filtering properties, its degradation products could pose risks to aquatic ecosystems, emphasizing the need for environmentally friendly formulations .

- Analytical Methods : Efficient methods for quantifying EHT in sunscreen formulations have been developed using high-performance thin-layer chromatography (HPTLC), allowing for better quality control in product development .

Properties

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.